N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Catalog No.
S6776566
CAS No.
900012-24-0
M.F
C21H21N3O
M. Wt
331.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazi...

CAS Number

900012-24-0

Product Name

N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide

IUPAC Name

N-benzyl-1-phenyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide

Molecular Formula

C21H21N3O

Molecular Weight

331.4 g/mol

InChI

InChI=1S/C21H21N3O/c25-21(22-16-17-8-3-1-4-9-17)24-15-14-23-13-7-12-19(23)20(24)18-10-5-2-6-11-18/h1-13,20H,14-16H2,(H,22,25)

InChI Key

MWARIVRMNUWSLS-UHFFFAOYSA-N

SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4

Canonical SMILES

C1CN(C(C2=CC=CN21)C3=CC=CC=C3)C(=O)NCC4=CC=CC=C4

N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide is a complex organic compound characterized by its unique fused pyrrolopyrazine core structure and a benzyl substituent. The compound has a molecular formula of C14H14N4O, with a molecular weight of approximately 270.29 g/mol. Its structure includes a carboxamide functional group, which contributes to its potential biological activity and interaction with various biological targets.

The compound is notable for its potential applications in medicinal chemistry, particularly in the development of therapeutic agents due to its structural features that may influence biological interactions.

  • Kinase inhibition: Some pyrrolo[1,2-a]pyrazines have been shown to inhibit specific kinases, potentially modulating cellular signaling pathways.
  • Antioxidant activity: Certain derivatives of pyrrolo[1,2-a]pyrazines have demonstrated antioxidant properties.

The chemical reactivity of N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide can be explored through various synthetic pathways. Typical reactions may include:

  • Amide Formation: The reaction of the corresponding carboxylic acid with an amine (such as benzylamine) to form the amide linkage.
  • Cyclization Reactions: The formation of the pyrrolopyrazine core can involve cyclization steps that may utilize precursors like substituted pyrazines and pyrroles.
  • Substitution Reactions: The benzyl group can undergo nucleophilic substitutions or electrophilic aromatic substitutions depending on the reaction conditions and reagents used.

These reactions are fundamental in synthesizing derivatives that may enhance the pharmacological profile of the parent compound.

N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has been studied for its biological activities, particularly in relation to its potential as a drug candidate. It has shown promise as an inhibitor of certain enzymes and receptors involved in pathological conditions. For example:

  • Inhibition of Gastric Acid Secretion: Compounds related to this structure have been noted for their ability to inhibit gastric acid secretion, suggesting potential use in treating conditions characterized by excessive gastric acid production .
  • Anticancer Activity: Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating that this compound may also possess antitumor properties .

The synthesis of N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide typically involves several key steps:

  • Preparation of Precursors: Start with readily available pyrazines and phenyl-substituted precursors.
  • Formation of the Pyrrolopyrazine Core: Use cyclization methods involving heating or chemical reagents that facilitate the formation of the fused ring system.
  • Benzylation: Introduce the benzyl group through nucleophilic substitution or other coupling reactions.
  • Carboxamide Formation: Finally, convert the carboxylic acid or derivative into the amide form through reaction with an appropriate amine.

These methods can vary based on specific reaction conditions and desired yields .

N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide has potential applications in various fields:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting specific enzymes or receptors involved in diseases such as cancer or gastrointestinal disorders.
  • Research Tool: Useful in biochemical studies aimed at understanding enzyme inhibition mechanisms and drug-receptor interactions.

Studies investigating the interactions of N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide with biological targets are crucial for elucidating its mechanism of action. Research has focused on:

  • Enzyme Inhibition Profiles: Evaluating how effectively this compound inhibits specific enzymes like cyclin-dependent kinases or proteasomes.
  • Binding Affinity Studies: Utilizing techniques such as molecular docking to predict how well the compound binds to target proteins compared to known inhibitors.

These studies help establish a pharmacological profile for the compound and guide further development efforts.

Several compounds share structural similarities with N-benzyl-1-phenyl-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesBiological ActivityUnique Aspect
1-(3-Bromobenzyl)-pyrrolo[1,2-a]pyrazineBromobenzene substitutionAnticancer activityHalogenated variant enhances potency
N-(4-Methylbenzyl)-pyrrolo[1,2-a]pyrazineMethyl substitution on benzeneEnzyme inhibitionIncreased lipophilicity
N-benzylpyrrolo[3,4-d]pyrimidinoneDifferent heterocyclic coreAntiviral propertiesDistinct core structure alters activity

These compounds illustrate variations in biological activity and structural modifications that can influence pharmacological outcomes.

XLogP3

2.7

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

331.168462302 g/mol

Monoisotopic Mass

331.168462302 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-23-2023

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